Azimilide hydrochloride is derived from the molecular hybridization of existing antiarrhythmic agents, specifically combining features from other compounds like Amiodarone and Dronedarone. It is classified under the International Union of Pure and Applied Chemistry as a potassium channel blocker, specifically targeting cardiac ion channels to modulate heart rhythm .
The synthesis of azimilide hydrochloride involves several steps that can be summarized as follows:
These methods highlight the complexity and multi-step nature of synthesizing azimilide hydrochloride while ensuring high purity and yield .
The molecular structure of azimilide hydrochloride can be depicted as follows:
The three-dimensional conformation is critical for its interaction with ion channels, influencing its efficacy as an antiarrhythmic agent. The presence of chlorine atoms within its structure also plays a role in enhancing its binding affinity to target proteins .
Azimilide hydrochloride participates in various chemical reactions that are essential for its biological activity:
Azimilide's mechanism of action is characterized by its dual blockade of potassium ion currents:
Unlike other Class III agents that may exhibit reverse use-dependence (increased effect at higher heart rates), azimilide demonstrates a more consistent efficacy across varying heart rates, making it a potentially safer option for patients .
Azimilide hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring consistent therapeutic performance in clinical settings .
Azimilide hydrochloride has significant applications in clinical medicine:
Future research may further elucidate its safety profile and long-term efficacy across diverse patient populations .
The synthesis of azimilide dihydrochloride (chemical name: 1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione dihydrochloride) centers on a convergent strategy involving two key intermediates: the chlorophenylfuran aldehyde and the piperazinylbutylamine precursor. The core synthetic sequence (Figure 1) begins with nucleophilic substitution between 1-methylpiperazine and 1-bromo-4-chlorobutane to form the tertiary amine side chain. This intermediate undergoes amination with hydrazine to yield the hydrazine derivative, which subsequently condenses with 5-(4-chlorophenyl)furan-2-carbaldehyde to form the critical hydrazone (imine) linkage. Final cyclization with bis(carbonylimidazole) forms the imidazolidinedione ring, followed by dihydrochloride salt formation [3] [5].
Molecular hybridization strategies have expanded the structural landscape of azimilide derivatives. Researchers have exploited azimilide’s bis-chromophoric structure (furan and imidazolidinedione) to design novel dual IKr/IKs blockers. One approach fused chroman motifs (inspired by HMR-1556, a selective IKs blocker) with azimilide’s pharmacophore. This yielded compounds like CPUY11018, synthesized via multi-step sequences involving Williamson ether synthesis, nucleophilic aromatic substitution, and Pd-catalyzed coupling reactions. These hybrids exhibited nanomolar-range inhibitory activities against both potassium currents, demonstrating the feasibility of structural optimization while retaining dual-channel blockade [2].
Table 1: Key Synthetic Intermediates and Reaction Conditions for Azimilide Dihydrochloride
Intermediate | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Purity Target |
---|---|---|---|---|
4-(4-Methylpiperazin-1-yl)butan-1-amine | Nucleophilic Substitution | 1-Bromo-4-chlorobutane, 1-methylpiperazine, K2CO3, CH3CN, reflux | 70-85 | ≥95% (HPLC) |
Hydrazone Intermediate | Condensation | 5-(4-Chlorophenyl)furan-2-carbaldehyde, Ethanol, reflux, 4-8h | 80-92 | ≥97% (HPLC) |
Imidazolidinedione Cyclization | Cyclization | Bis(carbonylimidazole), THF, 0°C to RT, 12h | 60-75 | ≥95% (HPLC) |
Azimilide Dihydrochloride | Salt Formation | HCl/IPA, Recrystallization (Water/IPA) | 85-95 | ≥97% (HPLC) |
The stereoelectronic environment surrounding the hydrazone bond (N-N=C) significantly influences reaction kinetics and purity. This bond exhibits moderate Z/E isomerization susceptibility during synthesis, requiring precise control of reaction pH, temperature, and solvent polarity to favor the pharmacologically active isomer. Modern analytical control strategies employ in-line FTIR and HPLC-UV to monitor imine formation kinetics and isomer ratios in real-time [3] [5].
Transitioning azimilide synthesis from laboratory to industrial scale presents multifaceted challenges centered on impurity control, process safety, and reproducibility. Key impurities identified during process development include:
Process Optimization Strategies:
Table 2: Impact of Process Optimization on Critical Quality Attributes (CQAs)
Process Parameter | Lab-Scale Process | Optimized Industrial Process | Impact on CQAs |
---|---|---|---|
Hydrazone Formation pH Control | None (Uncontrolled) | pH-stat (4.5–5.0) | Yield ↑ 15%; Related Substances ↓ 40% |
Final Purification | Column Chromatography | Seeded Recrystallization (IPA/Water) | Purity ↑ to >99.5%; Residual Solvents ↓ <500 ppm |
Drying Conditions | Tray Oven (40°C, Vacuum) | Filter-Dry with N2 Sweep (30°C) | Polymorphic Stability (Form I preserved); Moisture Content ↓ <0.5% |
Reaction Concentration (Cyclization) | 0.1 M (Dilute) | 0.5 M (Concentrated) | Throughput ↑ 5-fold; Solvent Usage ↓ 60% |
Batch-to-batch consistency hinges on meticulous control of crystallization kinetics. Supersaturation rate, seed age and loading, and cooling profile directly impact particle size distribution (target D90 < 100 µm) and bulk density – critical attributes for downstream formulation. Process Analytical Technology (PAT) tools like FBRM (Focused Beam Reflectance Measurement) and PVM (Particle Vision Microscope) are integrated into production-scale reactors for real-time crystal morphology monitoring [5].
Azimilide dihydrochloride exhibits polymorphism, with Form I being the thermodynamically stable and commercially relevant phase. Patent CN101735202B provides the definitive crystallographic characterization of this form [5].
Form I Characterization:
Powder X-Ray Diffraction (PXRD) provides the fingerprint identification of Form I (Figure 2). Key diagnostic peaks occur at diffraction angles (2θ ± 0.2°) of 6.8°, 13.6°, 15.1°, 17.4°, 18.9°, 21.7°, 23.3°, and 25.8° (Table 3). The presence of these peaks, particularly the strong low-angle reflection at 6.8°, confirms phase purity. Metastable forms (Forms II and III, observed during solvent screening) lack this peak and show instability under ambient storage (converting to Form I within 72 hours) [5].
Structural Stability and Solvent Interactions:
Table 3: Characteristic PXRD Peaks of Azimilide Dihydrochloride Form I
Position (2θ °) | d-Spacing (Å) | Relative Intensity (%) | hkl Indices | Attribution |
---|---|---|---|---|
6.8 | 12.98 | 100 | 001 | Layered Structure Periodicity |
13.6 | 6.50 | 35 | 002 | - |
15.1 | 5.86 | 55 | 110 | Chlorophenyl Stacking |
17.4 | 5.09 | 70 | 111 | - |
18.9 | 4.69 | 85 | 012 | Furan/Imidazolidinedione π-Stacking |
21.7 | 4.09 | 60 | 112 | - |
23.3 | 3.81 | 75 | 003 | Piperazine-Chloride Ionic Interaction |
25.8 | 3.45 | 65 | 212 | Overall 3D Order |
Thermal Behavior: Differential Scanning Calorimetry (DSC) of Form I shows a broad endotherm (60–85°C) corresponding to dehydration, followed by a sharp melt endotherm at 198.5°C (±0.5°C). Hot-stage microscopy confirms melting without decomposition below 200°C. The glass transition (Tg) of the dehydrated amorphous phase occurs at ~65°C. These properties inform processing windows for drying (keep <60°C) and melt extrusion (if applicable) [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7